molecular formula C8H5ClFN B13118502 2-(Chloromethyl)-5-fluorobenzonitrile

2-(Chloromethyl)-5-fluorobenzonitrile

Cat. No.: B13118502
M. Wt: 169.58 g/mol
InChI Key: GHCKTMFNZWSVDY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-fluorobenzonitrile is an organic compound with the molecular formula C8H5ClFN It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group at the second position and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-fluorobenzonitrile typically involves the chloromethylation of 5-fluorobenzonitrile. One common method includes the reaction of 5-fluorobenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) are typical.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.

    Oxidation: Products include 2-(chloromethyl)-5-fluorobenzaldehyde or 2-(chloromethyl)-5-fluorobenzoic acid.

    Reduction: The major product is 2-(chloromethyl)-5-fluorobenzylamine.

Scientific Research Applications

2-(Chloromethyl)-5-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound could act as an enzyme inhibitor by binding to the active site and preventing substrate access. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound it is interacting with .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-fluorobenzonitrile
  • 2-(Chloromethyl)-3-fluorobenzonitrile
  • 2-(Chloromethyl)-6-fluorobenzonitrile

Uniqueness

2-(Chloromethyl)-5-fluorobenzonitrile is unique due to the specific positioning of the chloromethyl and fluorine substituents on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

IUPAC Name

2-(chloromethyl)-5-fluorobenzonitrile

InChI

InChI=1S/C8H5ClFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2

InChI Key

GHCKTMFNZWSVDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CCl

Origin of Product

United States

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